molecular formula C20H20N2O5 B2418256 propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 907982-57-4

propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2418256
CAS No.: 907982-57-4
M. Wt: 368.389
InChI Key: UZXZPENETHYBIN-UHFFFAOYSA-N
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Description

Propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate is a synthetic organic compound with a molecular formula of C19H18N2O5. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzoate ester linked to a pyrazole ring, which is further substituted with dihydroxyphenyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 2,4-dihydroxyacetophenone with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazol-4-amine.

    Esterification: The pyrazole derivative is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the ester linkage.

    Propylation: The final step involves the propylation of the ester using propyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-{[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate: Lacks the methyl group on the pyrazole ring.

    Ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate: Has an ethyl group instead of a propyl group.

Uniqueness

Propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate is unique due to the specific substitution pattern on the pyrazole ring and the presence of both dihydroxyphenyl and benzoate ester groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

propyl 4-[[3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-10-26-20(25)13-4-7-15(8-5-13)27-19-12(2)21-22-18(19)16-9-6-14(23)11-17(16)24/h4-9,11,23-24H,3,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZPENETHYBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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